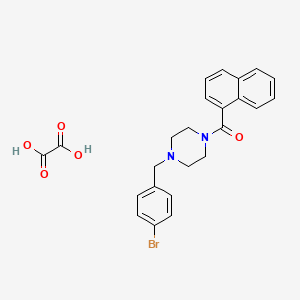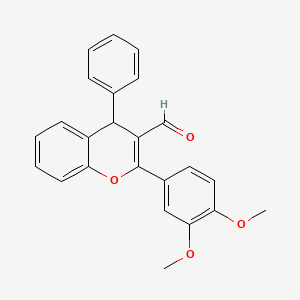
5-(4-bromophenoxy)pentyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenoxy)pentyl thiocyanate, also known as BPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPT is a thiocyanate derivative of arachidonic acid, which is an important fatty acid in the human body.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenoxy)pentyl thiocyanate has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. 5-(4-bromophenoxy)pentyl thiocyanate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
5-(4-bromophenoxy)pentyl thiocyanate exerts its effects by inhibiting the activity of COX-2, which reduces the production of prostaglandins, a group of lipid compounds that are involved in inflammation and pain. 5-(4-bromophenoxy)pentyl thiocyanate also induces apoptosis in cancer cells by activating caspase enzymes, which are responsible for initiating the process of programmed cell death.
Biochemical and Physiological Effects:
5-(4-bromophenoxy)pentyl thiocyanate has been found to have anti-inflammatory effects in animal models of inflammation. It has also been shown to reduce pain in animal models of pain. 5-(4-bromophenoxy)pentyl thiocyanate has been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-(4-bromophenoxy)pentyl thiocyanate has also been found to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
5-(4-bromophenoxy)pentyl thiocyanate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-bromophenoxy)pentyl thiocyanate has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, 5-(4-bromophenoxy)pentyl thiocyanate has some limitations for lab experiments. It is a relatively new compound, and its effects on human cells and tissues are not yet fully understood. Further research is needed to determine the optimal concentration and duration of treatment with 5-(4-bromophenoxy)pentyl thiocyanate.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenoxy)pentyl thiocyanate. One direction is to investigate the effects of 5-(4-bromophenoxy)pentyl thiocyanate on human cells and tissues. Another direction is to study the potential use of 5-(4-bromophenoxy)pentyl thiocyanate as a therapeutic agent for inflammatory diseases and cancer. Further research is also needed to determine the optimal formulation and delivery method for 5-(4-bromophenoxy)pentyl thiocyanate in humans. Overall, 5-(4-bromophenoxy)pentyl thiocyanate has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 5-(4-bromophenoxy)pentyl thiocyanate involves the reaction between 4-bromophenol and 5-bromopentyl isothiocyanate in the presence of a base. The reaction results in the formation of 5-(4-bromophenoxy)pentyl thiocyanate as a white solid. The purity of the compound can be increased through recrystallization and purification techniques.
Eigenschaften
IUPAC Name |
5-(4-bromophenoxy)pentyl thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNOS/c13-11-4-6-12(7-5-11)15-8-2-1-3-9-16-10-14/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMQXMXTWRMJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCSC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(methylthio)benzoyl]indoline](/img/structure/B5172836.png)
![3-[1-(3,4,5-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B5172838.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5172847.png)

![N-[3-(trifluoromethyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5172859.png)




![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B5172892.png)
![2-propyn-1-yl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B5172893.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(2-methoxyethyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5172908.png)
![4-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5172910.png)